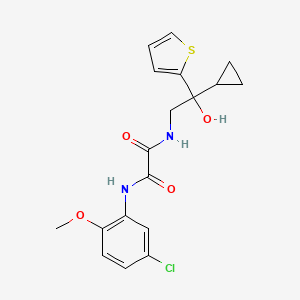![molecular formula C19H15N3O2S B2375248 N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide CAS No. 851099-15-5](/img/structure/B2375248.png)
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide” is a complex organic molecule that contains several functional groups, including an imidazole ring, a thiazole ring, a phenyl group, and an acetamide group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The specific synthesis process for this compound would depend on the starting materials and the desired route of synthesis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring fused with a thiazole ring, attached to a phenyl group through a nitrogen atom. The phenyl group is further substituted with a phenoxyacetamide group .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the conditions and the reagents used. The presence of various functional groups allows for a variety of chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the presence of polar functional groups like acetamide would likely make it more soluble in polar solvents .Aplicaciones Científicas De Investigación
Anticancer Activity
Imidazo[2,1-b]thiazole derivatives have demonstrated promising antitumor effects. For instance, N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide and related compounds were synthesized and evaluated for antitumor activity. Compound 3b, a derivative of this compound, displayed broad-spectrum antiproliferative activity against various cancer cell lines. Notably, it showed significant growth inhibition in ovarian cancer (OVCAR-3), colon cancer (HCT-15), renal cancer (CAKI-1 and UO-31), and leukemia (CCRF-CEM and SR) cell lines .
Cytotoxicity Against Human Cancer Cells
Another study focused on novel compounds bearing imidazo[2,1-b]thiazole scaffolds. These compounds were designed based on virtual screening, and one of them, N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide , exhibited cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 .
Antibacterial and Antifungal Properties
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide: derivatives were also investigated for antimicrobial activity. One derivative, 2-(4-nitrobenzyl)-6-(4-bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole (4Ce), showed antibacterial activity against Klebsiella at low micromolar concentrations .
Antiproliferative Effects on Pancreatic Cancer Cells
A series of imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized and screened for their in vitro antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cells. These compounds exhibited potential effects on PDAC cell lines, including SUIT-2, Capan-1, and Panc-1 .
In Vitro Anticancer Activity
Indole-derived imidazo[2,1-b][1,3,4]thiadiazole scaffolds were synthesized and tested for their in vitro anticancer activity. Although further studies are needed, these compounds hold promise as potential anticancer agents .
Immunostimulating Properties
While not directly related to N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide , it’s worth noting that other imidazo[2,1-b]thiazole derivatives, such as Levamisole, have been studied for their immunostimulating activities in cancer treatment. Levamisole modulates the immune system and has shown potential in cancer therapy .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide is Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic pathways.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, through a specific binding pattern
Biochemical Pathways
The compound affects the pantothenate biosynthesis pathway by inhibiting the activity of Pantothenate synthetase . This inhibition disrupts the production of coenzyme A, affecting various metabolic pathways that rely on this coenzyme.
Pharmacokinetics
In silico admet prediction has been performed for similar compounds , suggesting potential bioavailability
Result of Action
The compound’s action results in the inhibition of Mycobacterium tuberculosis growth . It displays significant activity against this strain, with IC50 and IC90 values in the low micromolar range . Notably, the compound shows selective inhibition of Mycobacterium tuberculosis over non-tuberculous mycobacteria .
Propiedades
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c23-18(13-24-16-4-2-1-3-5-16)20-15-8-6-14(7-9-15)17-12-22-10-11-25-19(22)21-17/h1-12H,13H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRMOKUJUVRQNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


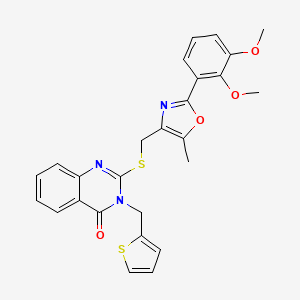
![2-(2-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B2375169.png)
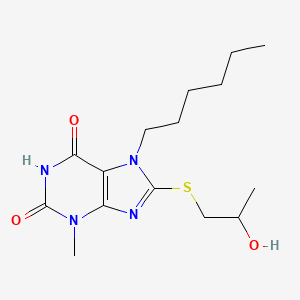

![2-[(1-Methylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2375177.png)
![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2375178.png)
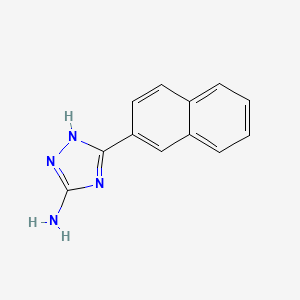

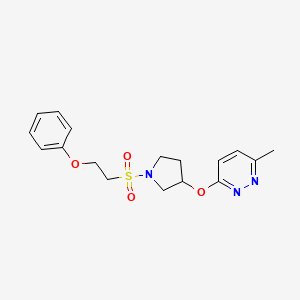
![N-[1-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-yl]but-2-ynamide](/img/structure/B2375184.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2375187.png)
